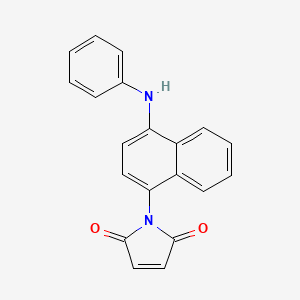

N-(4-Anilino-1-naphthyl)maleimide

Description

The exact mass of the compound N-(1-anilinonaphthalyl)-4-maleimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-anilinonaphthalen-1-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-19-12-13-20(24)22(19)18-11-10-17(15-8-4-5-9-16(15)18)21-14-6-2-1-3-7-14/h1-13,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFUXAHBRPMOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198545 | |

| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50539-45-2 | |

| Record name | 1-[4-(Phenylamino)-1-naphthalenyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50539-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050539452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Anilinonaphthalyl)-4-maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(phenylamino)naphthyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1-ANILINONAPHTHALYL)-4-MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CW54468C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Physicochemical Landscape of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione: A Theoretical and Comparative Analysis

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of chemical and biological databases have revealed no specific experimental data for the physicochemical properties, synthesis, or biological activity of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione. This document, therefore, presents a theoretical guide based on the known chemistry of its constituent functional groups and data from structurally related compounds. The information herein is intended to provide a foundational understanding and guide for future research into this novel compound.

Introduction

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(4-(phenylamino)naphthalen-1-yl)maleimide, is a molecule of interest due to its hybrid structure, combining the features of a naphthalenyl-phenylamine scaffold with a reactive maleimide ring. While direct studies on this compound are not publicly available, its structural motifs suggest potential applications in medicinal chemistry and materials science. The naphthalenyl-phenylamine core is found in various dyes and fluorescent probes, and the maleimide group is a well-known reactive handle for bioconjugation and a pharmacophore in its own right.

This whitepaper will provide a theoretical framework for the physicochemical properties of this compound, propose a plausible synthetic route with detailed experimental considerations, and discuss potential biological activities and signaling pathways based on analogous structures.

Proposed Physicochemical Properties

The exact physicochemical properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione are yet to be experimentally determined. However, we can infer a likely range of properties based on its structure and data from similar compounds. The table below presents a compilation of data for structurally related molecules to provide a comparative context.

Table 1: Physicochemical Data of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione and Related Compounds

| Property | 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (Predicted) | N-Phenylmaleimide | 1-Naphthylamine |

| Molecular Formula | C₂₀H₁₄N₂O₂ | C₁₀H₇NO₂ | C₁₀H₉N |

| Molecular Weight | 326.34 g/mol | 173.17 g/mol | 143.19 g/mol |

| Melting Point | > 200 °C | 88-90 °C | 48-50 °C |

| Boiling Point | Not available | 163-165 °C (10 mmHg) | 301 °C |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water. | Soluble in acetone, chloroform, and hot ethanol. Sparingly soluble in cold water. | Slightly soluble in water. Soluble in ethanol, ether, and chloroform. |

| Appearance | Likely a colored solid (yellow to brown) | Yellow needles or prisms | Colorless to reddish-brown crystals |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione would involve a two-step process: the synthesis of the key intermediate, N-phenyl-1,4-naphthalenediamine, followed by its reaction with maleic anhydride to form the maleimide ring.

Step 1: Synthesis of N-phenyl-1,4-naphthalenediamine

This intermediate can be prepared via a Buchwald-Hartwig amination of 1,4-dihalonaphthalene with aniline or a related cross-coupling reaction. Alternatively, a classical approach involving the reduction of a dye intermediate could be employed.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A dried, three-necked round-bottom flask is charged with 1,4-dihalonaphthalene (e.g., 1,4-dibromonaphthalene) (1 equivalent), aniline (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 2.2 equivalents).

-

Solvent and Atmosphere: Anhydrous toluene is added, and the flask is purged with an inert gas (argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-phenyl-1,4-naphthalenediamine.

Step 2: Synthesis of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione

The formation of the maleimide ring can be achieved by reacting the synthesized diamine with maleic anhydride, followed by a cyclodehydration step.

Experimental Protocol (Hypothetical):

-

Amic Acid Formation: To a solution of N-phenyl-1,4-naphthalenediamine (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid) at 0 °C, maleic anhydride (1.1 equivalents) is added portion-wise. The mixture is stirred at room temperature for 2-4 hours to form the corresponding maleanilic acid intermediate.

-

Cyclodehydration: To the reaction mixture, a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate) are added. The mixture is then heated to 80-100 °C for 2-6 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/acetone mixture) or by column chromatography to afford the final product.

Potential Biological Activities and Signaling Pathways

While no biological data exists for the target compound, its structural components suggest several avenues for investigation. Maleimide derivatives are known to act as inhibitors of various kinases by covalently binding to cysteine residues in the ATP-binding pocket. The N-aryl substituent can significantly influence the selectivity and potency of this inhibition.

Given that many N-substituted maleimides exhibit anti-cancer properties through kinase inhibition, it is plausible that 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione could target signaling pathways commonly dysregulated in cancer, such as the MAPK/ERK or PI3K/Akt pathways.

Conclusion and Future Directions

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione represents an uncharted area of chemical space. This whitepaper has provided a theoretical foundation for its physicochemical properties, a plausible synthetic strategy, and a hypothesis for its potential biological activity. Experimental validation of the proposed synthesis and subsequent characterization of the compound's properties are critical next steps. Furthermore, screening for biological activity, particularly as a kinase inhibitor, could unveil novel therapeutic potential. The unique combination of a naphthalenyl-phenylamine core and a maleimide ring warrants further investigation and could lead to the development of novel chemical probes or drug candidates.

Core Mechanism of Action of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(4-anilino-1-naphthyl)maleimide, is a molecule of significant interest due to its structural motifs, which are common in biologically active compounds. While this specific molecule is well-documented as a fluorescent probe for detecting thiol groups, its therapeutic mechanism of action is not extensively characterized.[1] This guide synthesizes information from structurally related compounds to propose a plausible mechanism of action, focusing on its potential as a kinase inhibitor and an inducer of apoptosis. The core structure integrates a pyrrole-2,5-dione (maleimide) ring, a phenylamino group, and a naphthalene moiety, each contributing to its potential biological activity.

Proposed Mechanism of Action

Based on the activities of structurally analogous compounds, the primary mechanism of action for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is likely multifaceted, involving:

-

Kinase Inhibition: The anilino-naphthalene structure is similar to the anilino-quinazoline scaffold found in many potent ATP-competitive tyrosine kinase inhibitors.[2][3][4] This suggests that the compound could bind to the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, like the PI3K/Akt and RAS/MAPK/ERK pathways.

-

Induction of Apoptosis via Thiol Modification: The maleimide group is a reactive Michael acceptor, known to form covalent bonds with thiol groups, particularly the cysteine residues in proteins. This reactivity can lead to the depletion of intracellular glutathione (GSH), a key antioxidant, resulting in increased reactive oxygen species (ROS) and oxidative stress. Elevated ROS can trigger the intrinsic pathway of apoptosis. Furthermore, direct covalent modification of key signaling proteins, such as caspases or members of the Bcl-2 family, could also modulate apoptotic pathways.

Signaling Pathways

The compound is hypothesized to modulate several critical signaling pathways:

-

Kinase Signaling Pathways (e.g., EGFR, p38 MAPK): By inhibiting receptor tyrosine kinases, the compound could block the activation of downstream effectors, leading to cell cycle arrest and reduced proliferation. The p38 MAPK pathway, often activated by cellular stress, could also be modulated, influencing inflammation and apoptosis.

-

Apoptosis Pathways (Intrinsic and Extrinsic): Increased ROS and potential direct protein modification can lead to the release of cytochrome c from the mitochondria, activating the intrinsic apoptotic cascade. Cross-talk with the extrinsic pathway is also possible.

-

NF-κB Signaling Pathway: Inhibition of upstream kinases could suppress the activation of NF-κB, a key regulator of inflammation and cell survival.

Quantitative Data from Structurally Related Compounds

Table 1: Cytotoxicity of Naphthalene-1,4-dione Analogues

| Compound | Cell Line | IC50 (µM) | Selectivity Ratio (Normal/Cancer) | Reference |

| BH10 | HEC1A (Endometrial Cancer) | - | >2.1 | [5] |

| Compound 44 (Imidazole derivative) | HEC1A (Endometrial Cancer) | 6.4 | 3.6 | [5] |

Table 2: Kinase Inhibitory Activity of Anilino-1,4-Naphthoquinone Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 3 (4-CH3 derivative) | EGFR | 3.96 | [6] |

| Compound 8 (4-NO2 derivative) | EGFR | 11.42 | [6] |

| Erlotinib (Reference) | EGFR | 16.17 | [6] |

Table 3: Anti-inflammatory Activity of a Pyrrole-2,5-dione Analogue

| Compound | Assay | IC50 (µM) | Reference |

| Compound 1s (dimethylaminophenyl analogue) | NO Inhibition (LPS-stimulated BV2 cells) | 7.1 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione.

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

-

Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.

-

Incubate the plate for 1.5-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[10]

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1][11]

-

Protocol:

-

Seed and treat cells with the test compound as for the MTT assay.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[12]

-

Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[13][14]

-

Protocol:

-

Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-p38, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Visualizations

Proposed Experimental Workflow

Caption: Workflow for investigating the mechanism of action.

Proposed Kinase Inhibition and Apoptosis Induction Pathway

Caption: Dual mechanism of kinase inhibition and apoptosis.

Detailed Apoptosis Signaling Pathway

Caption: Intrinsic and extrinsic apoptosis pathways.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 15. Analysis of Western blot to detect apoptosis-related proteins [bio-protocol.org]

In-Depth Technical Guide: Spectral Properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a compound of significant interest for its utility as a fluorescent probe in biological systems. The document outlines its photophysical characteristics, experimental protocols for its spectral analysis, and logical workflows for its application.

Core Compound Overview

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also identified as N-(1-Anilinonaphthyl-4)maleimide (ANM), is a maleimide derivative that serves as a valuable tool in biochemistry and molecular biology. A key characteristic of this compound is that it is intrinsically non-fluorescent. However, upon reaction with thiol (sulfhydryl) groups, such as those present in the amino acid cysteine within proteins, it forms a covalent adduct that is highly fluorescent. This selective reactivity and subsequent fluorescence make it an excellent probe for detecting and quantifying thiol groups, as well as for studying the structure and conformational changes of proteins.

Spectral Data

The defining spectral properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione emerge after its covalent modification with a thiol-containing molecule. The resulting succinimidyl thioether is the species that exhibits strong fluorescence.

Table 1: Quantitative Spectral Data for the Thiol Adduct

The following table summarizes the key spectral properties of the thiol adduct of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in an ethanol solvent.

| Property | Value |

| Excitation Maximum (λex) | 355 nm[1][2] |

| Emission Maximum (λem) | 448 nm[1][2] |

It is important to note that the fluorescence of the thiol adduct is highly sensitive to the polarity of its environment. The quantum yield of fluorescence increases, and the emission maximum undergoes a hypsochromic (blue) shift in less polar solvents[1]. This solvatochromic behavior is a key feature that allows the compound to be used as a probe for hydrophobic environments, such as the interior of proteins[1].

Experimental Protocols

This section provides standardized methodologies for the spectral characterization of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione and its fluorescent adducts.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption characteristics, including the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Methodology:

-

Instrumentation: A calibrated dual-beam UV-Visible spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., acetonitrile, ethanol).

-

Create a series of dilutions to generate samples with concentrations in the micromolar range.

-

Use the same solvent as a reference blank.

-

-

Measurement:

-

Scan the absorbance of each sample across a relevant wavelength range (e.g., 250-500 nm).

-

-

Data Analysis:

-

Identify the λmax from the absorption spectrum.

-

Calculate the molar absorptivity using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length. A plot of absorbance vs. concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of the fluorescent thiol adduct.

Methodology:

-

Instrumentation: A calibrated spectrofluorometer is necessary.

-

Sample Preparation:

-

React 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione with a thiol-containing compound (e.g., β-mercaptoethanol or N-acetylcysteine) in the desired solvent.

-

Ensure the final concentration of the adduct results in an absorbance of less than 0.1 at the excitation wavelength to mitigate inner-filter effects.

-

-

Measurement:

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelengths.

-

Emission Spectrum: Excite the sample at the determined λmax from the absorption spectrum and scan the emission wavelengths.

-

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology:

-

Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield (ΦF,std), such as quinine sulfate in 0.1 M H₂SO₄.

-

Measurement:

-

Prepare both the sample and standard solutions and adjust their concentrations to have nearly identical absorbance values at the same excitation wavelength.

-

Measure the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions.

-

-

Calculation: The quantum yield of the sample (ΦF,smp) is calculated using the following equation:

ΦF,smp = ΦF,std × (Ismp / Istd) × (Astd / Asmp) × (nsmp² / nstd²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualized Workflows and Mechanisms

Visual diagrams are provided below to illustrate the key processes involved in the use of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione.

Caption: Reaction of the parent compound with a thiol to form a fluorescent adduct.

Caption: A logical workflow for the labeling and analysis of proteins.

References

An In-depth Technical Guide on the Solubility of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the compound 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, a fluorescent probe also known as N-(4-Anilino-1-naphthyl)maleimide, in common laboratory solvents. Despite a thorough search of available scientific literature and chemical databases, quantitative solubility data for this specific compound remains largely unreported in the public domain. However, understanding its solubility is crucial for its application in various experimental settings, particularly in drug development and biochemical assays.

This guide provides a summary of the known physicochemical properties of the compound, a general experimental protocol for determining the solubility of solid organic compounds, and a workflow diagram to guide researchers in establishing the solubility profile of this and similar molecules.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 50539-45-2 | [1] |

| Molecular Formula | C₂₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 314.34 g/mol | [2] |

| Melting Point | 207-208.5 °C | [3][4] |

| Appearance | Solid | |

| Synonyms | This compound, ANM | [1][4] |

It is noteworthy that the fluorescence of this compound and its thiol adducts is highly dependent on the polarity of the solvent.[4] The quantum yields of its reaction products increase, and the emission maxima shift to shorter wavelengths (a "blue shift") as the solvent polarity decreases.[4] This suggests that the compound is soluble in a range of solvents with varying polarities to allow for such studies, although the specific concentrations are not provided.

Experimental Protocol for Solubility Determination

In the absence of published solubility data, researchers will need to determine the solubility of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione experimentally. The following is a general and robust protocol for determining the solubility of a solid organic compound in various laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (solute)

-

A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or rotator

-

Centrifuge

-

Micropipettes

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. This ensures that the maximum amount of solute has dissolved and the solution is saturated.

-

-

Phase Separation:

-

After equilibration, remove the vials and let the undissolved solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet at the bottom.

-

Dilute the collected supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.

-

UV-Vis Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

HPLC: This is a more specific and often more accurate method. A calibration curve of the compound should be prepared to determine the concentration in the sample.

-

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a solid compound.

Caption: A flowchart outlining the key steps for the experimental determination of a solid compound's solubility.

Conclusion

While quantitative solubility data for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is not currently available in the literature, this guide provides the necessary framework for researchers to determine it in their own laboratories. The provided experimental protocol and workflow diagram offer a standardized approach to generating reliable solubility data, which is essential for the effective use of this compound in research and development. The compound's known sensitivity to solvent polarity suggests that its solubility characteristics will be of significant interest for its application as a fluorescent probe.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 50539-45-2|1-(4-(Phenylamino)naphthalen-1-yl)-1H-pyrrole-2,5-dione|BLD Pharm [bldpharm.com]

- 3. 50539-45-2 CAS MSDS (N-(1-ANILINONAPHTHYL-4)-MALEIMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, commonly known as N-(4-Anilino-1-naphthyl)maleimide (ANM), is a fluorescent probe primarily utilized for the detection and quantification of thiol groups in proteins and other biomolecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its application, and available data on its biological activities.

Chemical and Physical Properties

ANM is a hydrophobic molecule whose fluorescence is highly sensitive to the polarity of its environment. This solvatochromic property, where the emission maximum shifts towards shorter wavelengths in less polar environments, makes it a valuable tool for studying protein conformation and dynamics.[1]

| Property | Value | Reference |

| CAS Number | 50539-45-2 | [2][3] |

| Molecular Weight | 314.34 g/mol | [2][3] |

| Molecular Formula | C₂₀H₁₄N₂O₂ | [2][3] |

| Excitation Maximum (λex) | 355 nm (in ethanol) | [1][4][5] |

| Emission Maximum (λem) | 448 nm (in ethanol) | [1][4][5] |

Synthesis

The synthesis of this compound is a two-step process involving the formation of a maleamic acid intermediate followed by dehydrocyclization.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

The following protocol is based on established methods for the synthesis of N-substituted maleimides.

Step 1: Synthesis of N-(4-Anilinophenyl)maleamic acid (Intermediate)

-

Dissolve 4-aminodiphenylamine in acetone.

-

Slowly add a solution of maleic anhydride in acetone to the 4-aminodiphenylamine solution with constant stirring.

-

The reaction mixture is typically stirred at room temperature for several hours.

-

The resulting precipitate, N-(4-anilinophenyl)maleamic acid, is collected by filtration, washed with cold acetone, and dried.

Step 2: Synthesis of this compound (Final Product)

-

Suspend the dried N-(4-anilinophenyl)maleamic acid in a mixture of toluene and dimethylformamide (DMF).

-

Add a catalytic amount of p-toluenesulfonic acid to the suspension.

-

Heat the mixture to reflux, typically for several hours, with azeotropic removal of water.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol, to yield pure this compound.

Application in Protein Labeling

ANM is a valuable reagent for the fluorescent labeling of proteins at cysteine residues. The maleimide group reacts specifically with the thiol group of cysteine to form a stable thioether bond.

Protein Labeling Workflow

Caption: General workflow for labeling proteins with ANM.

Detailed Experimental Protocol for Protein Labeling

This protocol provides a general guideline for labeling proteins with ANM. Optimization may be required for specific proteins.

Materials:

-

Protein of interest containing at least one cysteine residue.

-

This compound (ANM).

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds.

-

Purification column (e.g., gel filtration column).

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

-

ANM Solution Preparation:

-

Prepare a stock solution of ANM in anhydrous DMSO or DMF at a concentration of 10 mM.

-

-

Labeling Reaction:

-

Add the ANM stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted ANM by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Collect the protein-containing fractions.

-

-

Determination of Labeling Efficiency:

-

The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the absorbance of the incorporated ANM at its absorption maximum (~355 nm).

-

Biological Activity and Cytotoxicity

While the primary application of ANM is as a fluorescent probe, it is important to consider its potential biological effects, especially in cellular studies.

-

Thiol Reactivity: The maleimide moiety of ANM is inherently reactive towards thiols. This reactivity is not limited to cysteine residues in proteins and can extend to other thiol-containing molecules in a biological system, such as glutathione.

-

Cytotoxicity: While specific cytotoxicity data for ANM is not extensively available in the reviewed literature, other maleimide derivatives have been shown to exhibit cytotoxic effects. For instance, novel N-triazolyl maleimide derivatives have been tested for cytotoxicity against human melanoma cell lines.[6] The cytotoxicity of maleimide compounds is a recognized limitation for their therapeutic use.[6] It is therefore recommended that the cytotoxic potential of ANM be evaluated for any specific cell line or model system being used.

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct effects of this compound on specific signaling pathways. Its high reactivity with thiol groups suggests that it could potentially interfere with signaling pathways that are regulated by the redox state of cysteine residues in key proteins, such as kinases, phosphatases, and transcription factors. However, further research is required to elucidate any specific signaling pathway modulation by ANM.

Conclusion

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM) is a well-established fluorescent probe for the specific labeling of thiol groups in proteins. Its utility is enhanced by its sensitivity to the local environment, allowing for the study of protein conformational changes. This guide provides the fundamental chemical information, a detailed synthesis route, and a robust protocol for its application in protein labeling. Researchers should be mindful of its inherent reactivity and potential for cytotoxicity in biological systems and design their experiments accordingly. Further investigation is warranted to explore its specific biological effects and potential interactions with cellular signaling pathways.

References

- 1. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. schuler.bioc.uzh.ch [schuler.bioc.uzh.ch]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

Biological activity of novel pyrrole-2,5-dione derivatives

An In-depth Technical Guide on the Biological Activity of Novel Pyrrole-2,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, is a prominent five-membered heterocyclic ring containing a nitrogen atom. This core structure is a building block for numerous natural and synthetic products that exhibit a wide array of pharmacological applications.[1] Its unique chemical properties have made it a privileged scaffold in medicinal chemistry, leading to the development of derivatives with significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel pyrrole-2,5-dione derivatives, focusing on quantitative data, experimental methodologies, and mechanisms of action.

Anticancer and Cytotoxic Activity

Pyrrole-2,5-dione derivatives have demonstrated potent antiproliferative and cytotoxic effects across various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.[1][4]

Data Presentation: Anticancer Activity

| Compound Class/Derivative | Target Cell Line(s) | Key Findings (IC₅₀/GI₅₀) | Reference |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Various cancer cell lines | Demonstrated growth inhibition and ability to form stable complexes with EGFR and VEGFR2. | [5] |

| Fused Pyrroles (e.g., Pyrrolopyrimidines) | HepG-2 (Liver), MCF-7 (Breast), Panc-1 (Pancreatic) | Promising anticancer activity, induction of apoptosis via caspase-3/7 activation. | [4] |

| 2,2'-[(3,5-dimethyl-1H-pyrrole-2,4-diyl) dicarbonyl]dihydrazine derivatives | HepG2 (Liver), Hela (Cervical), MCF-7 (Breast) | Compound 2 showed high activity in Hela and MCF-7 cells (GI₅₀ = 15.2 µM and 18.1 µM respectively). Compound 4 was highly active in HepG2 cells (GI₅₀ = 16.2 µM). | [6] |

| Thiazine, Imidazole, Pyrrole fused derivatives | CNE2 (Nasopharyngeal), KB (Oral), MCF-7 (Breast), MGC-803 (Gastric) | Several compounds showed significant cytotoxicity against the tested human cancer cell lines. | [7] |

A generalized workflow for the synthesis and evaluation of these anticancer agents is depicted below.

Caption: Workflow from synthesis to preclinical evaluation.

Anti-inflammatory Activity

Several novel pyrrole-2,5-dione derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenases (COX).[8][9]

Data Presentation: Anti-inflammatory Activity

| Compound Class/Derivative | Target/Assay | Key Findings | Reference |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Anti-CD3 or LPS-stimulated human PBMCs | Significant inhibition of PBMC proliferation and production of pro-inflammatory cytokines (IL-6 and TNF-α). | [8][9] |

| 1H-pyrrole-2,5-dione derivative (Compound 20) | Macrophage-derived foam cells | Inhibited lipid accumulation and reduced secretion of LDH, MDA, TNF-α, and ROS in a concentration-dependent manner. | [10] |

| 1,5-diaryl pyrrole derivatives | 6-OHDA induced neurotoxicity model | Suppressed the COX-2/PGE2 pathway, reducing neuroinflammation. | [11] |

The suppression of the COX-2 inflammatory pathway is a key mechanism for some derivatives.

Caption: Mechanism of COX-2 pathway inhibition.

Antimicrobial Activity

The pyrrole-2,5-dione scaffold is present in compounds with a broad spectrum of antimicrobial activities, targeting various bacterial and fungal strains.[12][13]

Data Presentation: Antimicrobial Activity

| Compound Class/Derivative | Target Organism(s) | Key Findings (MIC) | Reference |

| Pyrrolidine-2,5-dione fused to dibenzobarrelene | S. aureus, E. coli, C. albicans | Moderate to low activity with MICs ranging from 16-256 µg/mL. | [13] |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | S. aureus, E. faecalis, M. luteus, E. coli, P. aeruginosa | Varied antibacterial activity determined by the broth microdilution method. | [8] |

| Pyrrole derivatives linked with oxadiazole/triazole | M. luteus, P. mirabilis, A. niger, C. albicans | Compounds showed high activity against specific strains at 100 µg/mL. | [12] |

| 4-amino-4H-1,2,4-triazole-3-thiol derivatives of pyrrole | P. aeruginosa, K. pneumoniae, S. epidermidis, A. niger | High activity against specific bacterial and fungal strains compared to standards. | [14] |

Enzyme Inhibition

Derivatives of pyrrole-2,5-dione have been designed as specific inhibitors for various enzymes implicated in disease, showcasing their versatility in drug design.

Data Presentation: Enzyme Inhibition

| Compound Class/Derivative | Target Enzyme/Protein | Biological Effect | Reference |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | EGFR, VEGFR2 (Tyrosine Kinases) | Potential anticancer activity through inhibition of ATP-binding domains. | [5] |

| 1H-pyrrole-2,5-dione derivatives | Cholesterol Absorption (NPC1L1 protein implied) | Potent cholesterol absorption inhibition, stronger than ezetimibe in vitro. | [10][15] |

| Benzohydrazide derivatives of pyrrole | Enoyl ACP Reductase, DHFR | Dual inhibition, demonstrating antibacterial and antitubercular properties. | [16] |

The logical relationship between the core scaffold and its diverse biological outcomes can be visualized.

Caption: Structure-activity relationship overview.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols frequently cited in the literature for evaluating pyrrole-2,5-dione derivatives.

General Synthesis of N-Substituted Pyrrole-2,5-diones

A common synthetic route involves the condensation of a primary amine with a substituted maleic anhydride.[3][8]

-

Reactants : Equimolar amounts of a substituted maleic anhydride (e.g., 2,3-dimethylmaleic anhydride) and an appropriate primary amine or amidrazone.

-

Solvent : Toluene, chloroform, or diethyl ether.

-

Procedure : The reactants are dissolved in the chosen solvent and refluxed for a period ranging from a few hours to overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up : After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting solid is often washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Purification : The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the final compound.[17]

Antiproliferative / Cytotoxicity Assay (Resazurin Method)

This assay measures cell viability to determine the cytotoxic effects of the synthesized compounds.[4]

-

Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : The next day, cells are treated with various concentrations of the test compounds (typically in a DMSO solution, diluted with media) for a specified duration (e.g., 48 or 72 hours).

-

Resazurin Addition : After the incubation period, a resazurin-based solution (e.g., PrestoBlue™ or alamarBlue™) is added to each well. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to the highly fluorescent resorufin (pink/red).

-

Incubation and Measurement : Plates are incubated for 1-4 hours at 37°C. The fluorescence or absorbance is then measured using a microplate reader.

-

Data Analysis : The viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][9]

-

Inoculum Preparation : Bacterial or fungal strains are cultured overnight. The culture is then diluted in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation : The test compounds are serially diluted in a 96-well microtiter plate using the broth to create a range of concentrations.

-

Inoculation : The standardized microbial inoculum is added to each well containing the diluted compounds. Positive (inoculum only) and negative (broth only) controls are included.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Assay (Cytokine Production in PBMCs)

This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory cytokines.[8][9]

-

Cell Isolation : Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment : PBMCs are cultured in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.

-

Stimulation : The cells are then stimulated with an inflammatory agent, such as Lipopolysaccharide (LPS) or anti-CD3 antibody, to induce cytokine production. Unstimulated and stimulated controls (without compound treatment) are included.

-

Incubation : The plates are incubated for 24-48 hours.

-

Cytokine Measurement : After incubation, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis : The percentage of cytokine inhibition is calculated by comparing the cytokine levels in compound-treated wells to those in the stimulated control wells.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cibtech.org [cibtech.org]

- 4. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives [mdpi.com]

- 8. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents [mdpi.com]

- 9. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis and Evaluation of 2-Azetidinone and 1H-Pyrrole-2,5-dione Derivatives as Cholesterol Absorption Inhibitors for Reducing Inflammation Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (CAS Number: 50539-45-2). The information is curated for professionals in research, and drug development, focusing on data-driven insights and practical experimental protocols.

Core Stability Profile and Storage

Proper storage and handling are paramount to ensure the integrity and purity of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione. The following table summarizes the key stability and storage parameters based on available safety data sheets and information on structurally related compounds.

| Parameter | Recommendation/Observation | Rationale/Supporting Evidence |

| Storage Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability. |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | The maleimide ring is susceptible to hydrolysis, making protection from moisture crucial. |

| Light Sensitivity | May discolor on exposure to light. Store protected from light. | Aromatic and conjugated systems can be susceptible to photodegradation. |

| Chemical Stability | Chemically stable under standard ambient conditions (room temperature) for short periods. | General observation for many solid-state organic compounds. However, long-term stability requires refrigerated conditions. |

| Incompatibilities | Strong oxidizing agents. | The phenylamino and naphthalenyl groups can be susceptible to oxidation. |

Potential Degradation Pathways

While specific degradation studies on 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione are not extensively published, the known reactivity of the N-aryl maleimide scaffold suggests two primary degradation pathways, particularly under stress conditions.

Hydrolysis of the Maleimide Ring

The most probable degradation route in the presence of moisture is the hydrolysis of the maleimide ring to form the corresponding maleamic acid derivative. This reaction is catalyzed by both acidic and basic conditions. The electron-donating nature of the phenylamino group may influence the rate of this hydrolysis.

Potential Therapeutic Applications of Phenylamino-Naphthalenyl Maleimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylamino-naphthalenyl maleimides represent a promising class of synthetic compounds with significant potential in therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of their core biological activities, focusing on their mechanism of action as kinase inhibitors and inducers of apoptosis. The information presented herein is a synthesis of current research, intended to facilitate further investigation and drug development efforts in this area.

The core structure, combining a phenylamino group, a naphthalenyl moiety, and a maleimide ring, confers a unique pharmacological profile, enabling these compounds to interact with various intracellular targets. This guide will detail the quantitative data on their biological activity, provide comprehensive experimental protocols for their evaluation, and visualize the key signaling pathways implicated in their mechanism of action.

Quantitative Biological Activity

The therapeutic potential of phenylamino-naphthalenyl maleimide analogues is underscored by their potent cytotoxic and enzyme inhibitory activities. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Antiproliferative Activity of Phenylamino-Naphthalenyl Maleimide Analogues

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |

| 1-(4-Cl-benzyl)-3-chloro-4-(CF3-phenylamino)-1Н-pyrrole-2,5-dione (MI-1) | Human Cervix Carcinoma (KB3-1) | 0.8 µg/mL | |

| Human Cervix Carcinoma (KBC-1, multidrug resistant) | Lower than Doxorubicin | ||

| Human Colon Carcinoma (HCT116) | 0.9 µg/mL | ||

| Human Promyelocytic Leukemia (HL-60) | 0.6 µg/mL | ||

| Human Hepatocellular Carcinoma (HepG2) | 9.5 µg/mL | ||

| 2,3-Bis(indolyl)maleimide (Compound 28) | Protein Kinase C (PKC) | 0.11 µM | [1] |

| (Phenylindolyl)maleimide (Nitro compound 74) | Protein Kinase C (PKC) | 0.67 µM | [1] |

Note: The data presented is for structurally related compounds, highlighting the potential of the broader class of molecules. Direct data for a compound with all three moieties (phenylamino, naphthalenyl, and maleimide) in a single structure is limited in the reviewed literature, indicating a promising area for novel synthesis and evaluation.

Key Signaling Pathways

Phenylamino-naphthalenyl maleimides are postulated to exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly those in the PI3K/Akt and MAPK pathways, and the subsequent induction of apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Phenylamino-naphthalenyl maleimides can inhibit key kinases in this pathway, leading to the suppression of downstream pro-survival signals.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Apoptosis Induction Pathway

By inhibiting pro-survival signaling, phenylamino-naphthalenyl maleimides can trigger the intrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.

Caption: Induction of the intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of phenylamino-naphthalenyl maleimides.

Synthesis of Phenylamino-Naphthalenyl Maleimide Analogues

The synthesis of these compounds can be approached through several routes. One common method involves the reaction of a substituted aniline with a naphthalic anhydride derivative to form an N-substituted naphthalimide, followed by functionalization to introduce the maleimide moiety. For bis(indolyl)maleimides, a key precursor class, the synthesis often involves the reaction of an indolyl Grignard reagent with a dihalomaleimide.

Workflow for Synthesis of Bis(indolyl)maleimides:

Caption: General workflow for bis(indolyl)maleimide synthesis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the phenylamino-naphthalenyl maleimide compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protein Kinase C (PKC) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of Protein Kinase C.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing PKC enzyme, a specific peptide substrate, and the lipid activator in a suitable buffer.

-

Compound Addition: Add varying concentrations of the phenylamino-naphthalenyl maleimide compound to the reaction mixture.

-

Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).[2]

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).[2]

-

Stopping the Reaction: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated phosphate using a scintillation counter or by using a non-radioactive method such as an ELISA-based assay with a phospho-specific antibody.[2][3]

-

Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[4]

Protocol:

-

Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound.[5]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound for a specified time, then harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[6]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[5]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

Phenylamino-naphthalenyl maleimides and their analogues have demonstrated significant potential as therapeutic agents, particularly in the field of oncology. Their ability to inhibit key protein kinases and induce apoptosis in cancer cells provides a strong rationale for their continued development. The data and protocols presented in this guide offer a foundational resource for researchers in this area.

Future research should focus on the synthesis and screening of a wider range of phenylamino-naphthalenyl maleimide derivatives to establish clear structure-activity relationships. In vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety of lead compounds. Furthermore, a deeper investigation into the specific kinase targets and the broader signaling networks affected by these compounds will be essential for their successful translation into clinical applications.

References

- 1. researchhub.com [researchhub.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 4. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione is a thiol-reactive fluorescent probe used for the covalent labeling of proteins and other biomolecules. This compound consists of a maleimide group that selectively reacts with the sulfhydryl (thiol) group of cysteine residues, and a phenylamino-naphthalenyl fluorophore. The maleimide moiety provides high selectivity for cysteine, while the fluorophore allows for the sensitive detection and quantification of the labeled protein. A key feature of this class of probes is that the maleimide reagent itself is typically non-fluorescent, and fluorescence is induced upon reaction with a thiol, thereby reducing background noise and improving detection sensitivity.

The fluorescence of the resulting conjugate is often environmentally sensitive, meaning its emission properties can change depending on the polarity of the local environment. This characteristic makes it a valuable tool for studying protein conformational changes, protein-protein interactions, and the dynamics of proteins in biological membranes.

Physicochemical and Fluorescent Properties

| Property | Value (based on the analogous N-(1-Anilinonaphthyl-4)maleimide) |

| Excitation Maximum (λex) | ~355 nm (in ethanol) |

| Emission Maximum (λem) | ~448 nm (in ethanol) |

| Reactivity | Highly selective for sulfhydryl groups (thiols) |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Note: The fluorescence quantum yield and emission maximum of the thiol adduct are sensitive to the polarity of the solvent. In less polar environments, the quantum yield increases, and the emission maximum shifts to a shorter wavelength (blue shift)[1].

Experimental Protocols

Preparation of Reagents

a. Protein Solution:

-

Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.

-

Recommended buffers include 10-100 mM phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.

-

Crucially, the buffer must not contain any thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol in the final labeling step.

-

Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to prevent oxidation of free thiols.

b. Reducing Agent (Optional):

-

If the cysteine residues in the protein are involved in disulfide bonds, they must be reduced to free thiols prior to labeling.

-

Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it is stable and does not need to be removed before adding the maleimide reagent. Prepare a 10 mM stock solution of TCEP in a degassed buffer.

-

DTT can also be used, but it must be removed by dialysis or gel filtration before adding the labeling reagent.

c. Label Stock Solution:

-

Prepare a 10 mM stock solution of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

This solution should be prepared fresh and protected from light.

Protein Labeling Protocol

a. Reduction of Disulfide Bonds (if necessary):

-

To the protein solution, add the TCEP stock solution to a final concentration that is in 10- to 100-fold molar excess over the protein.

-

Incubate for 30-60 minutes at room temperature.

b. Labeling Reaction:

-

Add the 10 mM stock solution of the labeling reagent to the (reduced) protein solution. A 10- to 20-fold molar excess of the label over the protein is a good starting point for optimization.

-

Gently mix the reaction solution and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each protein.

Purification of the Labeled Protein

It is critical to remove the unreacted labeling reagent after the reaction is complete.

-

Gel Filtration: This is the most common method. Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted label will be retained.

-

Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer. Perform several buffer changes to ensure complete removal of the unreacted label. This method is best for water-soluble maleimides.

-

HPLC: For a higher degree of purity, reversed-phase or size-exclusion HPLC can be used.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of the dye (Amax, ~355 nm).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:

-

CF is the correction factor (A280 / Amax of the dye). This needs to be determined for the specific dye.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the dye concentration: Dye Concentration (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of the dye at its Amax.

-

Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Diagrams

Reaction Mechanism

The maleimide group of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione reacts with the free thiol group of a cysteine residue via a Michael addition reaction. This forms a stable thioether bond.

Caption: Reaction of the maleimide with a protein thiol group.

Experimental Workflow

The following diagram outlines the key steps in the protein labeling protocol.

Caption: Workflow for labeling proteins with a maleimide-based probe.

Application Example: Investigating Receptor-Ligand Interaction and Internalization

A common application for fluorescently labeled proteins is to study their interaction with cell surface receptors and subsequent cellular trafficking. In this example, a protein ligand is labeled with 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione to track its binding to a cell surface receptor and its internalization via endocytosis.

Caption: Tracking receptor-mediated endocytosis with a labeled ligand.

References

Application Notes and Protocols for 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione, also known as N-(4-Anilino-1-naphthyl)maleimide (ANM), is a thiol-reactive fluorescent probe with pronounced sensitivity to the polarity of its microenvironment. This property makes it a valuable tool for investigating protein structure, function, and interactions within cellular systems. ANM is virtually non-fluorescent in aqueous solutions and becomes highly fluorescent upon reaction with sulfhydryl groups, such as those on cysteine residues in proteins. The emission spectrum and quantum yield of the ANM-thiol adduct are highly dependent on the hydrophobicity of the local environment, providing insights into conformational changes and binding events.

These application notes provide an overview of the photophysical properties of ANM, detailed protocols for protein labeling and fluorescence microscopy, and potential applications in cellular and biochemical research.

Photophysical and Chemical Properties

ANM is a maleimide derivative of N-phenyl-1-naphthalenamine. The maleimide group provides reactivity towards thiol groups, forming a stable thioether linkage. The anilinonaphthalene fluorophore exhibits environmentally sensitive fluorescence.

Table 1: Photophysical Properties of 1-(4-(Phenylamino)-1-naphthalenyl)-1H-pyrrole-2,5-dione (ANM)-Thiol Adducts

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~355 nm | Ethanol[1][2] |

| Emission Maximum (λem) | ~448 nm | Ethanol[1][2] |

| Fluorescence Quantum Yield | Increases in less polar solvents | General observation[1] |

| Emission Spectrum | Blue-shifts in less polar solvents | General observation[1] |

| Molar Extinction Coefficient (ε) | Data not available |

Key Applications in Fluorescence Microscopy

-

Probing Protein Conformation: Changes in the local environment of a labeled cysteine residue due to protein folding, unfolding, or conformational changes upon ligand binding will alter the fluorescence intensity and emission wavelength of ANM.

-